molecular formula C10H7BrO2 B1282798 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone CAS No. 99661-02-6

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone

Cat. No. B1282798
CAS RN: 99661-02-6
M. Wt: 239.06 g/mol
InChI Key: QADCPIOQDOBMKS-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound includes a bromine atom attached to the third position of the benzofuran ring and an ethanone group at the first position.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in the literature. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen groups have been synthesized from 2-(2-formylphenoxy)alkanoic acids . Although the exact synthesis of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is not directly analyzed in the provided papers, related compounds have been studied. For example, an X-ray analysis of a cocrystal containing a benzofuran derivative revealed the presence of O—H⋯N hydrogen bonds and C—H⋯π interactions . These types of interactions could also be relevant to the molecular structure of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, influencing its crystalline form and stability.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be inferred from the literature. The reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols using lithium aluminum hydride has been achieved with high yields . This suggests that the ketone group in 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone could similarly be reduced to an alcohol. Additionally, the presence of a bromine atom on the benzofuran ring could facilitate further halogen-exchange reactions or serve as a site for nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone can be hypothesized based on related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The ketone functional group contributes to the compound's ability to participate in various chemical reactions, such as reductions and nucleophilic additions. The aromatic nature of the benzofuran ring suggests that the compound may exhibit π-π interactions, which could affect its solubility and crystallization behavior .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of novel heterocyclic compounds. For example, Kwiecień and Szychowska (2006) synthesized 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with a halogen or nitro group in the benzofuran ring, starting from 2-(2-formylphenoxy)alkanoic acids (Kwiecień & Szychowska, 2006).

  • Dielectric and Thermal Properties : Çelik and Coskun (2018) synthesized derivatives of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one and studied their dielectric and thermal properties, indicating potential applications in electronic materials (Çelik & Coskun, 2018).

  • Polymer Engineering : Koca et al. (2012) synthesized a novel methacrylate monomer containing a benzofuran side group and investigated its polymerization and thermal degradation kinetics, highlighting applications in polymer engineering (Koca et al., 2012).

  • Green Synthesis in Biocatalysis : Şahin (2019) demonstrated the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using a whole-cell biocatalyst, showcasing an environmentally friendly approach to producing chiral compounds (Şahin, 2019).

  • Synthesis of Chromene Derivatives : Rostami-Charati et al. (2012) described a method for synthesizing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates using a three-component reaction involving 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, showcasing advances in organic synthesis (Rostami-Charati et al., 2012).

  • Optoelectronic Applications : Coskun et al. (2019) synthesized benzofuran substituted chalcone derivatives and investigated their optoelectronic properties, suggesting potential use in electronic devices (Coskun et al., 2019).

properties

IUPAC Name

1-(3-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADCPIOQDOBMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542583
Record name 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone

CAS RN

99661-02-6
Record name 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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